N-(4-methoxyphenyl)-2-methylquinoline-4-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-2-methylquinoline-4-carboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-methylquinoline-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 2-methylquinoline-4-carboxylic acid.
Condensation Reaction: The 4-methoxyaniline is reacted with 2-methylquinoline-4-carboxylic acid in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of automated reactors, continuous flow synthesis, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-methylquinoline-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an inhibitor of certain kinases or other proteins involved in disease pathways.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-methylquinoline-4-carboxamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-2-methylquinoline-4-carboxylic acid: This compound differs by having a carboxylic acid group instead of an amide group.
N-(4-methoxyphenyl)-2-methylquinoline-4-amine: This compound has an amine group instead of a carboxamide group.
N-(4-methoxyphenyl)-2-methylquinoline-4-aldehyde: This compound has an aldehyde group instead of a carboxamide group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-12-11-16(15-5-3-4-6-17(15)19-12)18(21)20-13-7-9-14(22-2)10-8-13/h3-11H,1-2H3,(H,20,21) |
InChI Key |
NYOWUUWHYQHYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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